

An In-depth Technical Guide to the Mechanism of Action of BMS-986458

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Compound of Interest

Compound Name: BMS-814580

Cat. No.: B15608418

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Executive Summary

BMS-986458 is a first-in-class, orally bioavailable, small molecule that represents a novel therapeutic modality in the treatment of B-cell non-Hodgkin's lymphoma (NHL). It functions as a bifunctional cereblon-dependent ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein. By inducing the targeted degradation of BCL6, a key transcriptional repressor and oncogenic driver in lymphomas, BMS-986458 disrupts critical cancer cell survival pathways. This technical guide provides a comprehensive overview of the core mechanism of action of BMS-986458, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key biological processes involved.

Core Mechanism of Action: Targeted Protein Degradation

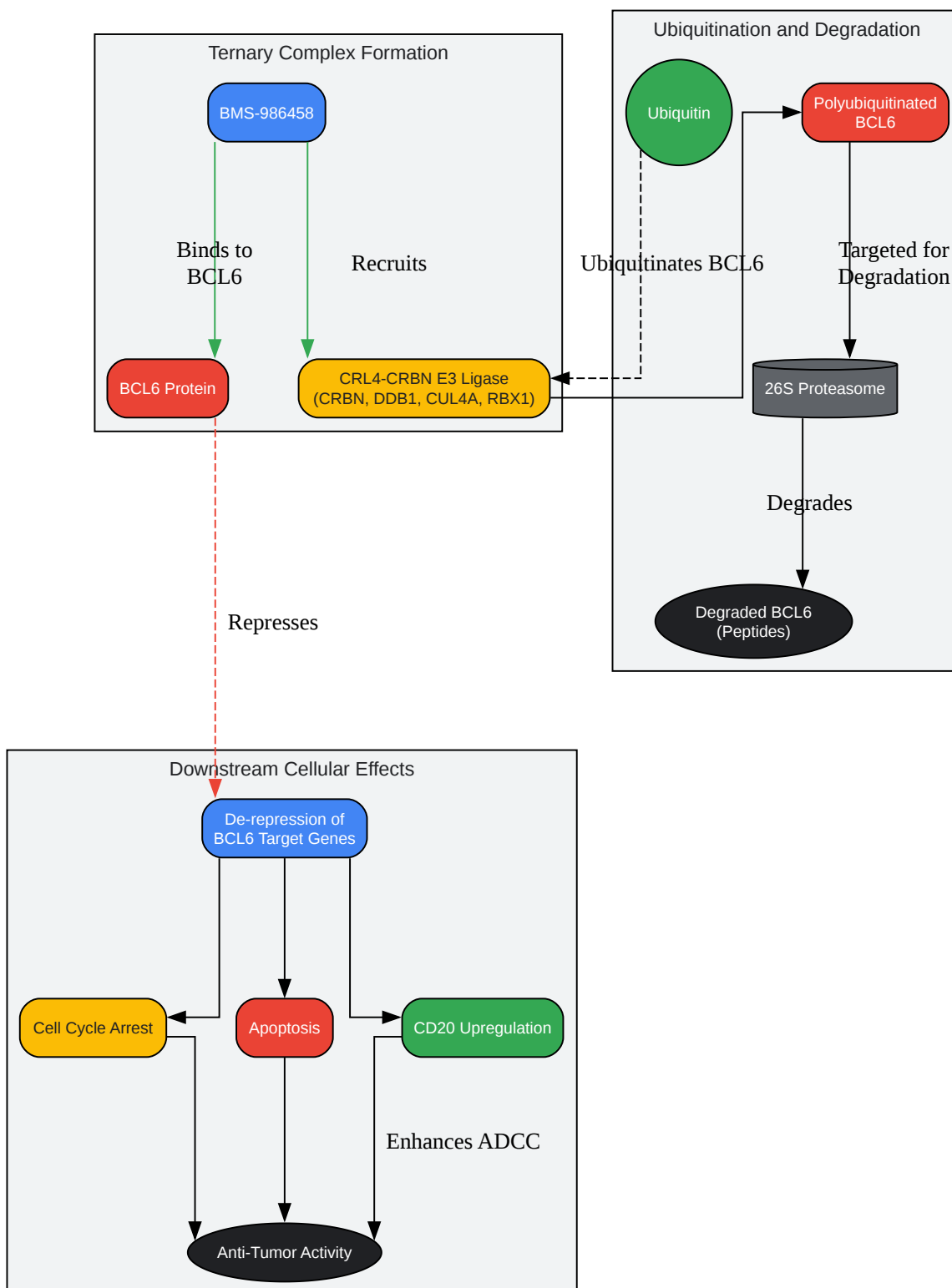
BMS-986458 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate BCL6.^{[1][2]} It achieves this through a "molecular glue" mechanism, simultaneously binding to both the BCL6 protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.^{[1][2]}

This ternary complex formation of BCL6-BMS-986458-CRBN initiates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to BCL6. The polyubiquitinated BCL6 is

then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in intracellular BCL6 levels.^[1] This targeted degradation prevents BCL6 from repressing its target genes, thereby inhibiting the growth of BCL6-expressing tumor cells.^{[1][2]}

Signaling Pathway Diagram

Mechanism of Action of BMS-986458

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Caption: The signaling pathway of BMS-986458-mediated BCL6 degradation and its downstream anti-tumor effects.

Quantitative Preclinical Data

The preclinical profile of BMS-986458 demonstrates its high potency, selectivity, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Parameter	Cell Line	Value	Reference
BCL6 Degradation (EC50)	SU-DHL-4	2 nM	[3]
OCI-LY-1	0.2 nM	[3]	
BCL6 Degradation (DC50)	WSU-DLCL-2	0.11 nM	[3]
OCI-LY-1	0.14 nM	[3]	
Antiproliferative Activity (IC50)	OCI-LY-1	1.2 nM	[3]
Selectivity vs. Other Proteins (EC50)	Aiolos, Ikaros, CK1α, GSTP1, SALL4	>10 μM	[3]

Table 2: Pharmacokinetic Parameters

Species	Dose (mg/kg)	Cmax (μM)	Tmax (h)	AUC24 (μM·h)	Oral Bioavailability (%)	Reference
Mouse	3 (oral)	24.9	0.5	75.6	53	[3]
Rat	3 (oral)	9.49	2.33	44.6	~100	[3]
Dog	3 (oral)	15.1	2	72.2	67	[3]

Table 3: In Vivo Efficacy in Xenograft Models

Model	Treatment	Outcome	Reference
OCI-LY-1 Subcutaneous Xenograft	30, 60, 120 mg/kg q.d. (oral)	Dose-dependent tumor growth suppression	[3]
R/R DLBCL CDX and PDX Models	Once daily oral dosing	Deep and sustained BCL6 degradation, tumor regression, significant survival benefit	[1]
R/R DLBCL CDX and PDX Models	Combination with anti- CD20	Tumor regression and tumor-free animals (<70%)	[1]

Experimental Protocols

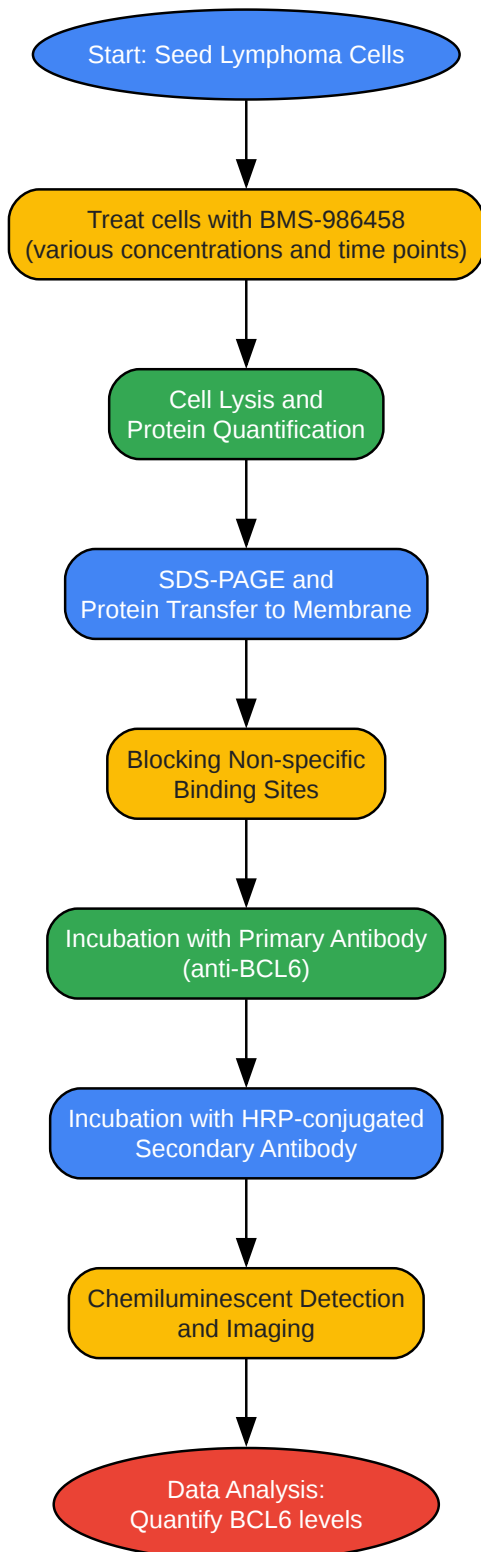
The following sections describe representative methodologies for key experiments used to characterize the activity of BMS-986458.

BCL6 Protein Degradation Assay (Western Blot)

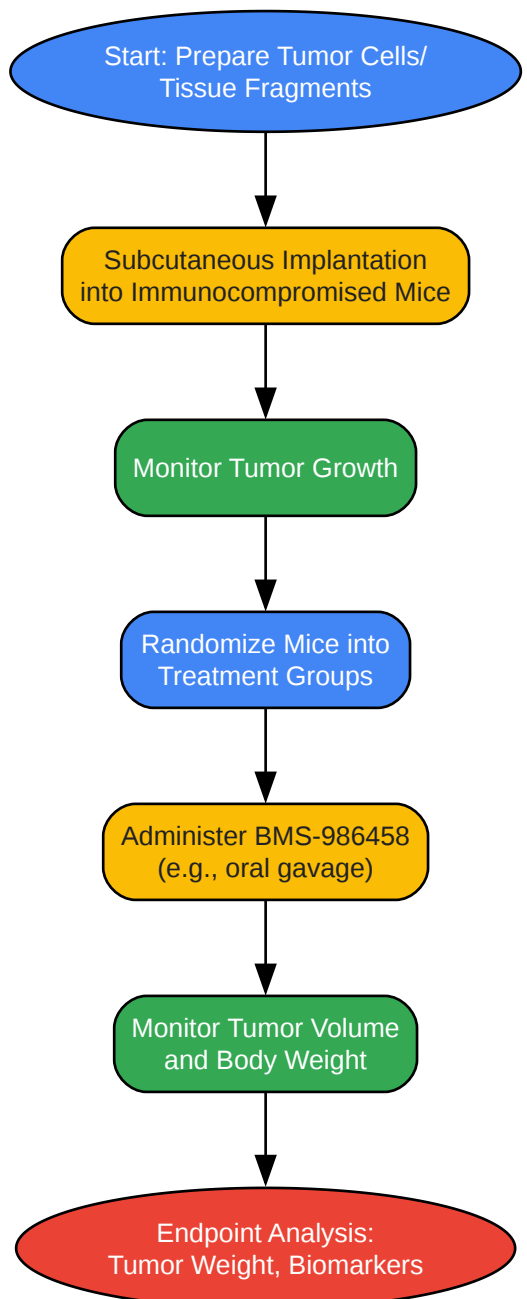
This protocol outlines a general procedure for assessing the in vitro degradation of BCL6 in lymphoma cell lines following treatment with BMS-986458.

Experimental Workflow Diagram

Western Blot Workflow for BCL6 Degradation



Lymphoma Xenograft Model Workflow



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References

- 1. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degradator (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin's Lymphoma [ash.confex.com]
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